molecular formula C22H21N3O2S2 B2768748 2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-00-0

2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2768748
CAS No.: 863595-00-0
M. Wt: 423.55
InChI Key: PXJGVUBYANYKMU-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides and features a thiazolo[5,4-b]pyridine moiety, which is known for its biological and medicinal significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate thiourea derivatives in the presence of halides and a suitable base. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the cyclization reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and yield. Large-scale reactions might involve continuous flow processes or batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The thiazolo[5,4-b]pyridine core can be reduced to form thiazolines or thiazolidines.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or chromic acid, under acidic or basic conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Electrophiles like nitric acid or halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides, sulfonic acids.

  • Reduction: : Thiazolines, thiazolidines.

  • Substitution: : Nitro derivatives, halogenated compounds.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its interaction with biological targets, such as enzymes or receptors.

  • Medicine: : Investigating its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolo[5,4-b]pyridine derivatives show promise.

  • Industry: : Use in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the trimethyl groups and the sulfonamide moiety. Similar compounds might include other thiazolo[5,4-b]pyridine derivatives or sulfonamides, but the presence of the trimethyl groups and the specific substitution pattern on the phenyl ring sets it apart.

List of Similar Compounds

  • Thiazolo[5,4-b]pyridine derivatives without the trimethyl groups.

  • Other sulfonamide compounds with different substituents on the aromatic ring.

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-13-11-15(3)20(12-14(13)2)29(26,27)25-18-8-5-7-17(16(18)4)21-24-19-9-6-10-23-22(19)28-21/h5-12,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJGVUBYANYKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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